(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
Description
The compound, systematically named (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone (hereafter referred to by its common name Dalfopristin), is a structurally complex macrolide antibiotic belonging to the streptogramin family.
Properties
IUPAC Name |
(6R,7S,10S,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11-,23-18-/t24-,25-,28-,31-,32+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRLXYYZQTJHF-YKCZBIFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Slightly yellow to yellow powder, White solid | |
CAS No. |
112362-50-2 | |
| Record name | Dalfopristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
approximately 150 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 473 | |
| Record name | Dalfopristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
Introduction
Dalfopristin, a member of the streptogramin class of antibiotics, is known for its potent antibacterial properties, particularly against Gram-positive bacteria. Its chemical structure is complex, characterized by the IUPAC name (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone (CAS: 112362-50-2) . This article delves into the biological activity of Dalfopristin based on diverse research findings.
Mechanism of Action
Dalfopristin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria and interferes with the early stages of protein synthesis. This action is complemented by another streptogramin component, quinupristin, which targets different stages of the same process. Together they exhibit a synergistic effect that enhances their antibacterial efficacy .
Antibacterial Spectrum
Dalfopristin has demonstrated effectiveness against a range of Gram-positive pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Active (including MRSA) |
| Streptococcus pneumoniae | Active |
| Enterococcus faecium | Active |
| Enterococcus faecalis | Variable |
The combination of quinupristin and dalfopristin is marketed under the name Synercid and is particularly effective against resistant strains .
Pharmacokinetics
Dalfopristin exhibits unique pharmacokinetic properties:
- Absorption : Administered intravenously due to poor oral bioavailability.
- Distribution : High volume of distribution; penetrates well into tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion of metabolites; minimal unchanged drug excreted .
Case Studies
-
Clinical Efficacy in Infections
- A clinical trial involving patients with complicated skin and skin structure infections showed that treatment with Synercid resulted in a significant reduction in bacterial load and improvement in clinical symptoms compared to placebo .
- Resistance Mechanisms
Side Effects and Considerations
While generally well-tolerated, common side effects associated with Dalfopristin include:
- Infusion site reactions
- Gastrointestinal disturbances (nausea and diarrhea)
- Arthralgia and myalgia
Monitoring for these side effects is essential during treatment .
Scientific Research Applications
Antibiotic Treatment
Dalfopristin is predominantly used for treating serious infections caused by multi-drug resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It is effective against skin and soft tissue infections and has been utilized in cases where conventional antibiotics fail due to resistance.
Combination Therapy
Often used in combination with quinupristin (as Synercid), this combination enhances the efficacy against resistant strains and provides a synergistic effect that improves clinical outcomes in severe infections.
Absorption and Distribution
Dalfopristin is administered intravenously and has a rapid onset of action. Its pharmacokinetic profile indicates a half-life of approximately one hour. The drug is distributed widely in body tissues but has limited penetration into the central nervous system.
Metabolism and Excretion
The metabolism of dalfopristin occurs primarily in the liver via cytochrome P450 enzymes. The metabolites are excreted mainly through the urine.
Case Study 1: Treatment of Vancomycin-Resistant Enterococcus (VRE)
In a clinical trial involving patients with VRE infections, the combination therapy of dalfopristin and quinupristin demonstrated significant efficacy compared to traditional treatments. Patients showed marked improvement in clinical symptoms and microbiological clearance.
Case Study 2: Complicated Skin Infections
A cohort study examined the use of dalfopristin in patients with complicated skin and soft tissue infections. Results indicated a higher success rate in those treated with dalfopristin-quinupristin compared to those receiving standard care alone.
Adverse Effects
Common side effects associated with dalfopristin include nausea, vomiting, diarrhea, and injection site reactions. Serious adverse effects can include thrombophlebitis and hypersensitivity reactions.
Contraindications
Dalfopristin is contraindicated in patients with known hypersensitivity to streptogramins or any component of the formulation.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₃₄H₅₀N₄O₉S (MW: 690.85 g/mol) .
- Structural Features: A 26-membered macrocyclic core with fused pyrrolo-dioxadiazacyclotetracosine rings. Substituents include a diethylaminoethyl sulfonyl group at position 26, hydroxyl at position 14, and isopropyl groups at positions 3 and 12 .
- Biological Role : Acts as a synergistic inhibitor of bacterial protein synthesis, typically used in combination with quinupristin (a related streptogramin) to treat Gram-positive infections .
Comparison with Structurally Similar Compounds
Volpristin (Synonym of Dalfopristin)
- Molecular Formula : C₂₈H₃₇N₃O₇ (MW: 527.62 g/mol) .
- Key Differences: Smaller molecular weight due to the absence of the diethylaminoethyl sulfonyl group. Retains the macrocyclic core but lacks specific substituents critical for enhanced bacterial membrane penetration .
- Activity : Demonstrates moderate antibacterial activity but requires combinatorial use for efficacy .
(3R,4R,5E,10E,12E,14S,26aR)-14-Hydroxy-12-methyl-3-(propan-2-yl)-4-(prop-2-en-1-yl)-...tetrone
Functional Comparison with Antimicrobial Analogues
Mip (Macrophage Infectivity Potentiator) Inhibitors
Tetrahydroisoquinoline Derivatives (e.g., Compound 26s)
- Structure: Features a tetrahydroisoquinoline core with furyl acryloyl and tetrazolyl groups .
- Activity : Exhibits anticonvulsant and antimicrobial properties but with lower specificity for Gram-positive bacteria .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Synthesis of Key Intermediates
The process begins with the alkylation of 1-phenylpiperazine or 1-(2-pyrimidyl)piperazine using chloroacetyl chloride to form 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine (2) and 1-(2-chloro-1-oxoethyl)-4-(2-pyrimidyl)piperazine (3) . These intermediates serve as pharmacophores for subsequent coupling with the pyrrolo[3,4-d]pyridazinone core.
Stereoselective Sulfur Alkylation and Oxidation
The critical step in dalfopristin synthesis is the Michael addition of 2-diethylaminoethanethiol to the α,β-unsaturated carbonyl group of pristinamycin IIA. This reaction proceeds under basic conditions (e.g., sodium ethoxide in ethanol) to yield the thioether intermediate.
Oxidation to Sulfone
The thioether is oxidized to the sulfone using one of two methods:
-
Method A : Sodium periodate (NaIO₄) with ruthenium dioxide (RuO₂) in a biphasic system (yield: 65–70%).
-
Method B : Hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in a water/dichloromethane emulsion (yield: 85–90%).
Table 1: Comparison of Oxidation Methods
| Parameter | Method A (NaIO₄/RuO₂) | Method B (H₂O₂/Na₂WO₄) |
|---|---|---|
| Yield | 65–70% | 85–90% |
| Reaction Time | 12–16 hours | 6–8 hours |
| Scalability | Limited | High |
| Byproduct Formation | Moderate | Minimal |
Method B is preferred for large-scale production due to higher efficiency and reduced environmental impact.
Purification and Isolation
The crude product is purified via flash chromatography (eluent: chloroform/methanol, 90:10 v/v) to remove unreacted starting materials and byproducts. Final isolation is achieved through crystallization from acetone , yielding dalfopristin as a white-to-yellow solid with >98% purity.
Key Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃): δ 2.35 (s, 6H, N(CH₃)₂), 2.80 (m, 4H, SCH₂CH₂N), 4.75 (d, 1H, H-27).
-
¹³C NMR : 165.36–165.42 ppm (C2 of 1,3,4-oxadiazole), absence of C=S signal at ~178 ppm confirms S-alkylation.
Optimization for Industrial Scale
Cocrystallization with Quinupristin
Although beyond the scope of dalfopristin-alone synthesis, the final step in producing the therapeutic agent Synercid involves cocrystallizing dalfopristin with quinupristin (30:70 ratio) from acetone. This ensures homogeneity and enhances stability.
Solvent and Catalyst Selection
-
Solvent : Ethanol for alkylation (prevents racemization).
-
Catalyst : Sodium ethoxide (avoids side reactions vs. stronger bases).
Analytical Validation
Quality control employs HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS: m/z 691.85 [M+H]⁺). Purity thresholds exceed 99% for pharmaceutical use.
Table 2: Critical Quality Attributes
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99% | HPLC |
| Residual Solvents | <50 ppm | GC-MS |
| Sulfur Content | 4.6–4.8% | Elemental Analysis |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. How can the structural elucidation of this compound be optimized using spectroscopic and crystallographic methods?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical assignments (e.g., NOESY for spatial proximity of protons). X-ray crystallography is critical for resolving complex stereochemistry, particularly for the octahydro-pyrrolo-dioxadiazacyclotetracosine core. Cross-validate results with computational models (e.g., DFT calculations) to confirm bond angles and torsion energies .
Q. What are the primary challenges in synthesizing this compound, and how can initial reaction pathways be designed?
- Methodological Answer : Prioritize modular synthesis strategies due to the compound’s polycyclic framework. Key steps include:
-
Sulfonylation : Optimize the diethylaminoethyl sulfonyl group incorporation using coupling agents like HATU/DIPEA in anhydrous conditions.
-
Macrocycle Formation : Employ ring-closing metathesis (RCM) or palladium-catalyzed cross-couplings for the diazacyclotetracosine core.
-
Steric Hindrance Mitigation : Use bulky protecting groups (e.g., Boc or Fmoc) during hydroxyl and amine functionalization .
Key Reaction Parameters Temperature: 0–25°C (sulfonylation) Catalyst: Grubbs II (RCM step) Solvent: DMF or THF (polar aprotic)
Q. How should researchers approach the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : Conduct a solvent screen using HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol) with pH-adjusted buffers. Monitor degradation via LC-MS under accelerated stability conditions (40°C/75% RH). The diethylaminoethyl sulfonyl group may enhance aqueous solubility, but steric bulk could limit it. Use dynamic light scattering (DLS) to assess aggregation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics or DFT) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., kinases or GPCRs), focusing on the sulfonyl and nitrilo groups as potential pharmacophores.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to analyze conformational flexibility of the macrocycle.
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Q. What experimental designs are suitable for resolving contradictory data in stereochemical assignments or bioactivity assays?
- Methodological Answer :
- Factorial Design : Use a 2^k factorial approach to test variables (e.g., temperature, catalyst loading) affecting stereochemical outcomes.
- Blind Reanalysis : Re-run disputed assays (e.g., enzyme inhibition) with independent replicates and orthogonal detection methods (e.g., fluorescence vs. radiometric assays).
- Error Source Analysis : Apply root-cause analysis (RCA) to identify instrumentation bias (e.g., HPLC column batch variability) .
Q. How can researchers integrate AI-driven automation for optimizing synthesis and purification workflows?
- Methodological Answer :
- Autonomous Labs : Deploy robotic platforms (e.g., Opentrons) for high-throughput reaction screening. Train AI models on historical yield/stability data to predict optimal conditions.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of sulfonylation and macrocyclization steps.
- COMSOL Multiphysics : Simulate membrane-based separation (e.g., nanofiltration) for scalable purification .
Q. What theoretical frameworks are most relevant for studying this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Systems Pharmacology : Map interactions using pathway enrichment analysis (e.g., KEGG, Reactome) to identify off-target effects.
- Network Theory : Model the compound’s polypharmacology by constructing protein-protein interaction networks.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms in redox-active environments .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Force Field Calibration : Re-parameterize AMBER or CHARMM force fields using experimental crystallographic data.
- Ensemble Docking : Test multiple conformers (from NMR or MD) rather than static crystal structures.
- Experimental Controls : Include known inhibitors/agonists in parallel assays to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
